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Compound of Interest

Compound Name:
3-(Azepan-1-ylmethyl)-6-fluoro-

1H-indole

Cat. No.: B8012163

Get Quote

Executive Summary
In the landscape of modern drug discovery and medicinal chemistry, functionalized indole

derivatives serve as privileged scaffolds. The compound 3-(Azepan-1-ylmethyl)-6-fluoro-1H-
indole represents a highly specialized building block that integrates an electron-rich aromatic

core, a metabolically stabilizing halogen, and a sterically demanding basic amine. This

whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale,

and the self-validating synthetic methodologies required for its preparation.

Molecular Identity & Physicochemical Profiling
Accurate physicochemical characterization is the foundation of any downstream

pharmacological application. The integration of the azepane ring and the fluorine atom

significantly alters the lipophilicity and basicity of the parent indole.
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Property Value

Chemical Name 3-(Azepan-1-ylmethyl)-6-fluoro-1H-indole

CAS Registry Number 1893730-27-2[1]

Molecular Formula C₁₅H₁₉FN₂[2]

Molecular Weight 246.329 g/mol [2]

SMILES String FC1=CC=C2C(CN3CCCCCC3)=CNC2=C1[1]

Purity Standard
≥95.0% – 98.0% (Typical commercial grade)[1]

[2]

Structural Rationale in Drug Design
The architectural design of 3-(Azepan-1-ylmethyl)-6-fluoro-1H-indole is not arbitrary; each

functional group serves a distinct mechanistic purpose in medicinal chemistry.

The 6-Fluoro Substitution: The indole core is notoriously susceptible to oxidative metabolism

by Cytochrome P450 (CYP) enzymes, particularly at the electron-rich C5 and C6 positions.

By substituting a highly electronegative fluorine atom at C6, the C-F bond acts as a

metabolic block. Furthermore, fluorine modulates the pKa of the indole NH and increases the

overall lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) permeability.

The Azepan-1-ylmethyl Group: Traditional gramine derivatives utilize dimethylamine or

piperidine. The incorporation of azepane (a 7-membered saturated heterocycle) introduces

unique steric bulk and conformational flexibility. This structural bulk can be leveraged to

achieve receptor subtype selectivity (e.g., within 5-HT or dopamine receptor families) by

exploiting larger hydrophobic pockets in the target protein's binding site.
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Structure-Activity Relationship (SAR) logic for the compound's functional groups.
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Synthetic Methodology: The Modified Mannich
Reaction
The synthesis of 3-(aminomethyl)indoles is classically achieved via the Mannich reaction[3].

This multicomponent condensation relies on the generation of a highly reactive iminium ion,

which subsequently undergoes electrophilic aromatic substitution at the most nucleophilic site

of the indole ring (the C3 position)[4].

Step-by-Step Experimental Protocol
This protocol is adapted from validated literature procedures for 6-fluoroindole

functionalization[4].

Reagent Preparation & Iminium Generation:

Action: Dissolve 6-fluoro-1H-indole (1.0 equivalent) in glacial acetic acid (AcOH). Cool the

reaction vessel to 0 °C using an ice-water bath.

Causality: Acetic acid serves a dual purpose as both the solvent and a mild protic catalyst.

It facilitates the condensation of the amine and formaldehyde without polymerizing the

sensitive indole core. Cooling is critical to control the exothermic condensation and

prevent the formation of unwanted bis-indole side products.

Condensation:

Action: Slowly add 37% aqueous formaldehyde (1.25 equivalents) followed by azepane

(1.75 equivalents) dropwise to the stirred solution[4].

Causality: The formaldehyde and azepane react rapidly in the acidic medium to form the

azepanium iminium ion. The slight excess of amine and formaldehyde ensures complete

conversion of the indole substrate.

Electrophilic Aromatic Substitution (EAS):

Action: Remove the ice bath, allow the mixture to warm to ambient temperature, and stir

for 2.5 hours[4].
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Causality: The nitrogen lone pair of the indole ring donates electron density into the

aromatic system, making the C3 carbon highly nucleophilic. It attacks the electrophilic

iminium carbon, forming the C-C bond.

Quenching and Basification:

Action: Cool the mixture again and slowly adjust the pH to 10 using 3M NaOH[4].

Causality: The reaction mixture is highly acidic. Basification neutralizes the acetic acid

and, crucially, deprotonates the newly formed tertiary azepane amine (which has a pKa of

~9.5). This drives the product into its neutral free-base form, making it soluble in organic

solvents.

Extraction and Isolation:

Action: Extract the aqueous mixture with ethyl acetate (EtOAc) multiple times. Dry the

combined organic phases over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to yield the crude product[4].
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Workflow of the modified Mannich reaction for synthesizing 3-(Azepan-1-ylmethyl)-6-fluoro-
1H-indole.

Analytical Characterization & Handling
To validate the success of the synthesis, the following analytical signatures should be

expected:

Mass Spectrometry (LC-MS): A prominent [M+H]+ peak at m/z 247.3 is expected, confirming

the molecular weight of 246.329 g/mol [2].
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NMR Spectroscopy: The 1H -NMR spectrum will show the disappearance of the C3-H proton

of the starting indole (typically around 7.2 ppm) and the appearance of a diagnostic singlet

integrating to 2 protons (~3.7 ppm) corresponding to the bridging methylene group between

the indole and the azepane ring.

Handling & Storage: The compound should be stored sealed in a dry environment at 2-8 °C

to prevent oxidative degradation of the free amine[1].

Downstream Applications
Compounds featuring the 3-(aminomethyl)indole motif are highly versatile. In drug discovery,

they frequently serve as precursors for more complex azepinobisindole alkaloids[3] or as direct

ligands for central nervous system (CNS) targets. The tertiary amine can be easily quaternized

(e.g., with methyl iodide) to form a reactive leaving group, allowing for subsequent nucleophilic

displacement reactions to build complex, stereoselective tryptophan analogs or radiolabeled

PET tracers[4].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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